molecular formula C9H17NO B1195688 Octyl isocyanate CAS No. 3158-26-7

Octyl isocyanate

Cat. No.: B1195688
CAS No.: 3158-26-7
M. Wt: 155.24 g/mol
InChI Key: DYQFCTCUULUMTQ-UHFFFAOYSA-N
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Description

Octyl isocyanate is an organic compound with the chemical formula CH₃(CH₂)₇NCO. It is a member of the isocyanate family, which is characterized by the presence of the isocyanate group (-NCO). This compound is a colorless to light yellow liquid with a pungent odor. It is primarily used as a building block in organic synthesis and has various applications in the chemical industry.

Mechanism of Action

Target of Action

Octyl isocyanate, a chemical compound with the formula C9H17NO, primarily targets serine proteinases, such as chymotrypsin . Serine proteinases are enzymes that cleave peptide bonds in proteins, playing a crucial role in numerous biological processes.

Mode of Action

This compound interacts with its targets by inactivating them. Specifically, it reacts with serine proteinases to yield inactive enzyme derivatives . This reaction involves the formation of a covalent bond between the isocyanate group of the this compound and the serine residue of the proteinase .

Pharmacokinetics

It is known that the compound is a liquid at room temperature with a density of 088 g/mL at 25 °C This suggests that it may have good bioavailability due to its ability to cross biological membranes

Result of Action

The primary result of this compound’s action is the inactivation of serine proteinases . This could potentially disrupt normal protein degradation and turnover, leading to alterations in cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, occupational exposure to isocyanates has been associated with health risks, suggesting that the environment in which the compound is used can impact its effects . .

Biochemical Analysis

Biochemical Properties

Octyl isocyanate plays a significant role in biochemical reactions due to its ability to react with nucleophiles. It specifically interacts with serine proteinases, such as chymotrypsin, leading to enzyme inactivation . The interaction involves the formation of a covalent bond between the isocyanate group and the active site serine residue of the enzyme, resulting in the inhibition of enzymatic activity. This property makes this compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in cell proliferation and apoptosis . Additionally, it can modulate the expression of genes involved in stress responses and metabolic pathways, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophilic sites on biomolecules. It forms covalent bonds with amino acids such as serine, threonine, and lysine, leading to the modification of proteins and enzymes . This modification can result in enzyme inhibition or activation, depending on the specific target and context. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of octylamine and carbon dioxide . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic effects, including tissue damage and inflammation . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of this compound can cause adverse effects, such as respiratory distress and organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to octylamine through hydrolysis . This reaction is catalyzed by water and can be influenced by the presence of enzymes and cofactors. The metabolic flux of this compound can affect the levels of metabolites in the cell, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound can affect its biological activity and the extent of its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and organelles . Post-translational modifications and targeting signals play a crucial role in directing this compound to its specific subcellular locations. The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl isocyanate can be synthesized through several methods. One common method involves the reaction of octylamine with phosgene. The reaction proceeds as follows: [ \text{CH₃(CH₂)₇NH₂} + \text{COCl₂} \rightarrow \text{CH₃(CH₂)₇NCO} + 2\text{HCl} ]

Another method involves the non-phosgene route, which is considered safer and more environmentally friendly. This method includes the reaction of octylamine with urea and carbon dioxide under high temperature and pressure to form this compound: [ \text{CH₃(CH₂)₇NH₂} + \text{CO(NH₂)₂} + \text{CO₂} \rightarrow \text{CH₃(CH₂)₇NCO} + 2\text{NH₃} ]

Industrial Production Methods

In industrial settings, this compound is typically produced using the phosgene method due to its high yield and efficiency. the non-phosgene method is gaining popularity due to its reduced environmental impact and safety concerns .

Chemical Reactions Analysis

Types of Reactions

Octyl isocyanate undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form carbamates (urethanes).

    Substitution Reactions: Reacts with amines to form substituted ureas.

    Polymerization Reactions: Used in the formation of polyurethanes.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Hexyl isocyanate
  • Butyl isocyanate
  • Dodecyl isocyanate
  • Cyclohexyl isocyanate

Uniqueness

Octyl isocyanate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain isocyanates like butyl isocyanate, this compound has a higher boiling point and lower volatility, making it more suitable for certain industrial applications. Additionally, its reactivity with specific enzymes like chymotrypsin highlights its potential in biochemical research .

Properties

IUPAC Name

1-isocyanatooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQFCTCUULUMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32646-75-6
Record name Octane, 1-isocyanato-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32646-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2062874
Record name Octane, 1-isocyanato-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-26-7
Record name Octyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3158-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Octylisocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 1-isocyanato-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octane, 1-isocyanato-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl isocyanate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Proceeding in a manner similar to that described above in Example 18A, and using 2.3 g. of sodium, 22 g. of n-octylguanidine sulfate, and 15.5 g. of n-octyl isocyanate, there was obtained 26 g. of 1-n-octylamidino-3-n-octylurea having the structural formula ##STR69## as a white crystalline solid which melted at 60°-62° C. The solubility of this base in water at 25° C. was less than 0.25 percent. In 95 percent ethyl alcohol it was soluble to the extent of 5 percent; a precipitate formed when the 5 percent ethanolic solution was diluted with four volumes of water.
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Synthesis routes and methods II

Procedure details

A Fischer-Porter bottle was charged with 0.65 g (5 mmol) of octyl amine, 1.17 g of P1 -tBu (5 mmol), 1 02 g (10 mmol) of triethylamine, 25 mL of acetonitrile and 154 mg (1 mmol) of biphenyl as an internal standard. The bottle was pressurized to 80 psig with carbon dioxide and the solution was stirred for 30 min. at room temperature. A second Fischer-Porter bottle was charged with 0.71 g (5 mmol) of phosphorus pentoxide, and 25 mL of acetonitrile then pressurized to 80 psig with CO2. The carbamate solution was added rapidly to the P2O5 suspension at room temperature causing the P2O5 to dissolve. An aliquot taken after three minutes gave a 22% yield of octyl isocyanate by G.C. analysis. The reaction was monitored for a total of 18 hrs during which time the yield of octyl isocyanate increased to a maximum of 27% (1 hr) and then steadily decreased with formation of the symmetric urea.
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10 mmol
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154 mg
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25 mL
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Yield
22%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl isocyanate
Reactant of Route 2
Reactant of Route 2
Octyl isocyanate
Reactant of Route 3
Reactant of Route 3
Octyl isocyanate
Reactant of Route 4
Reactant of Route 4
Octyl isocyanate
Reactant of Route 5
Reactant of Route 5
Octyl isocyanate
Reactant of Route 6
Reactant of Route 6
Octyl isocyanate

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